1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloropyridine-4-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-3-6(1-2-12-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWVSUEBGDDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. PROTACs, on the other hand, are a class of drugs that work by tagging a protein for degradation.
Mode of Action
This compound acts as a non-cleavable linker in the synthesis of ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cancer cells. In the case of PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the ligand for the target protein. This enables the PROTAC to selectively degrade target proteins.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adcs and protacs. These drugs, in turn, can affect a variety of biochemical pathways depending on the specific target protein they are designed to act upon.
Pharmacokinetics
As a component of adcs and protacs, its pharmacokinetic properties would largely depend on the properties of the overall drug molecule.
Result of Action
The result of the action of this compound is the successful synthesis of ADCs and PROTACs. These drugs can then exert their therapeutic effects, such as targeted killing of cancer cells in the case of ADCs, or selective degradation of target proteins in the case of PROTACs.
Action Environment
The action environment of this compound is typically a laboratory or industrial setting where ADCs and PROTACs are synthesized. The efficacy and stability of the compound, as well as the final drug products, can be influenced by various factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including organ damage and alterations in normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern can influence the compound’s efficacy and toxicity, as it determines the concentration of the compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure and functional groups suggest potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 241.63 g/mol
- Functional Groups : Contains a chloro group, a carboxylic acid, and an azetidine ring, which contribute to its reactivity and biological activity.
Research indicates that compounds with similar structures may interfere with various biological pathways. The biological activity of this compound can be hypothesized based on its structural analogs:
- Protein Biosynthesis Inhibition : Analogous compounds have been shown to misincorporate during protein synthesis, leading to cellular stress responses due to the accumulation of misfolded proteins .
- Antimicrobial Activity : Compounds in this class have demonstrated potential antimicrobial properties, possibly through interference with bacterial protein synthesis or cell wall formation.
Case Studies and Research Findings
- Inhibition of Plant Growth : A study investigating azetidine derivatives found that they could inhibit root growth in Arabidopsis thaliana by mimicking proline, a naturally occurring amino acid. This suggests that this compound may also exhibit similar properties, potentially impacting plant physiology .
- Neuroprotective Effects : Some azetidine derivatives have been explored for their neuroprotective effects. Research into related compounds has indicated that they may modulate neurotransmitter systems, offering potential for treatment in neurodegenerative diseases .
- Anticancer Potential : Preliminary studies have suggested that azetidine derivatives can induce apoptosis in cancer cells, possibly through pathways involving oxidative stress and DNA damage response mechanisms.
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid exhibit significant anticancer properties. Research has shown that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of azetidine derivatives against breast cancer cell lines. The compound was shown to inhibit cell growth by inducing G0/G1 phase arrest and promoting apoptosis via caspase activation. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM, highlighting the potential of this compound as a lead structure for further development in cancer therapy .
Biological Research
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that azetidine derivatives may help mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In an experimental study involving mice, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function in models of Alzheimer's disease. Behavioral tests showed significant improvements in memory retention compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key differences between 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid and related azetidine-3-carboxylic acid derivatives.
*Calculated based on formula C₁₀H₈ClN₂O₃.
†From and . ‡Based on HRMS-ESI data .
Key Comparisons :
Structural Modifications: The parent azetidine-3-carboxylic acid (CAS: 36476-78-5) lacks substituents, resulting in high solubility (4050 mg/mL) and low lipophilicity (log P: -0.86) . In contrast, this compound introduces a chloro-substituted pyridine ring, increasing molecular weight (270.67 vs. Compound 3 and 4 feature trifluoromethyl and chlorophenyl groups, respectively. The trifluoromethyl group in Compound 3 enhances metabolic stability and lipophilicity, while the chlorophenyl group in Compound 4 achieves a higher synthesis yield (70% vs. 48%), likely due to reduced steric hindrance .
Pharmacokinetic Properties :
- The parent compound exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability, limiting central nervous system applications . Derivatives like Compound 3 show pseudoirreversible inhibition, suggesting prolonged target engagement, though their BBB permeability remains unstudied .
Synthetic Accessibility :
- Gram-scale synthesis of azetidine precursors (e.g., 3-haloazetidines) enables efficient derivatization . However, yields vary significantly: Compound 4 (70%) vs. Compound 3 (48%), reflecting substituent-dependent reaction efficiencies .
Safety Profiles :
- Bromine-substituted analogs (e.g., 1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid) carry hazards like skin/eye irritation (H315/H319), whereas chloro derivatives may pose fewer risks due to smaller halogen size .
Preparation Methods
Catalytic Hydrogenolysis of N-Benzyl Azetidine-3-Carboxylic Acid Derivatives
Starting from N-benzyl-3,3-bis(hydroxymethyl)azetidine, the compound is subjected to a base-catalyzed reaction with potassium hydroxide and zinc oxide at elevated temperatures (~200 °C) to yield the potassium salt of N-benzyl azetidine-3-carboxylic acid. The reaction liberates hydrogen gas, indicating a dehydrogenation or hydrogen transfer process.
The potassium salt is separated by solubility differences using isopropyl alcohol. Subsequent hydrogenolysis with 10% palladium on charcoal catalyst under hydrogen atmosphere at 50-55 °C for about 22 hours removes the benzyl protecting group to afford azetidine-3-carboxylic acid.
This method yields high purity (approximately 96%) azetidine-3-carboxylic acid with an 85.8% yield from the N-benzyl precursor.
Ester Hydrolysis Route
N-Benzylazetidine-3-carboxylic acid methyl ester can be synthesized via esterification using methanol and a strong acid catalyst (e.g., gaseous hydrogen chloride).
The methyl ester is then hydrolyzed by refluxing in distilled water for 37-40 minutes to yield azetidine-3-carboxylic acid efficiently.
Ethyl and isopropyl esters have also been prepared but require significantly longer hydrolysis times (6 hours and 24-40 hours, respectively), making methyl ester the preferred intermediate for commercial scale synthesis.
Multigram-Scale Synthesis from L-Aspartic Acid
An alternative approach involves synthesizing L-azetidine-2-carboxylic acid (a close analog) from L-aspartic acid through a sequence of 13 conventional synthetic steps without chromatographic purification.
This method uses inexpensive reagents and avoids expensive catalysts, enabling large-scale production suitable for further derivatization.
Although this method focuses on azetidine-2-carboxylic acid, it provides valuable synthetic insights applicable to azetidine-3-carboxylic acid derivatives.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Yield | Notes |
|---|---|---|---|---|
| 1 | N-Benzyl-3,3-bis(hydroxymethyl)azetidine | KOH, ZnO, 200 °C, 5-24 h | Potassium salt of N-benzyl azetidine-3-carboxylic acid (85.8%) | Hydrogen gas evolved, base-catalyzed |
| 2 | Potassium salt | Isopropyl alcohol separation | Purified N-benzyl azetidine-3-carboxylic acid | Solubility-based separation |
| 3 | N-Benzyl azetidine-3-carboxylic acid | Pd/C catalyst, H2, 50-55 °C, 22 h | Azetidine-3-carboxylic acid (96% purity) | Hydrogenolysis to remove benzyl group |
| 4 | Azetidine-3-carboxylic acid | 2-Chloroisonicotinoyl chloride, DIEA, CH2Cl2/DMF | This compound | Amide bond formation |
| 5 | Crude product | Crystallization or chromatography | Pure final compound | Characterization by NMR, MS |
Research Findings and Optimization Notes
The catalytic hydrogenolysis route provides a robust and scalable method to access azetidine-3-carboxylic acid with high purity and good yield, critical for subsequent functionalization.
Use of methyl ester intermediates facilitates rapid hydrolysis compared to ethyl or isopropyl esters, optimizing process time and cost for industrial applications.
Protection of the azetidine nitrogen during acylation improves selectivity and yield, minimizing side reactions.
The acylation step is typically conducted under mild conditions with carbodiimide coupling agents and tertiary amine bases to ensure high conversion and minimal racemization.
Avoidance of chromatographic purification in early steps (e.g., multigram-scale synthesis from L-aspartic acid) reduces cost and complexity, although this approach is more common for azetidine-2-carboxylic acid analogs.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Chloroisonicotinoyl)azetidine-3-carboxylic acid?
Methodological Answer:
- Reaction Conditions : Use a two-step protocol: (1) Couple 2-chloroisonicotinic acid with azetidine-3-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF or THF at 0–25°C. (2) Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Catalyst Optimization : Test alternatives to triethylamine (e.g., DMAP, pyridine) to improve reaction yields. Monitor reaction progress via TLC or HPLC .
- Yield Enhancement : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to azetidine derivative) and reflux time (3–5 hours) to minimize side products .
Q. What are the critical physicochemical properties to characterize for this compound?
Methodological Answer:
- Lipophilicity : Calculate consensus LogP using computational tools (e.g., XLOGP3, WLOGP) to predict membrane permeability. Experimental validation via shake-flask method (octanol/water partition) is recommended .
- Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy or HPLC quantification. High aqueous solubility (>40 mol/L) suggests suitability for oral formulations .
- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via LC-MS. Acidic/basic conditions may hydrolyze the amide bond .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., BBB permeability vs. in vivo efficacy) be resolved?
Methodological Answer:
- In Silico Modeling : Use molecular dynamics simulations to assess BBB penetration potential. Compare predicted permeability (e.g., P-gp substrate likelihood) with experimental Caco-2 cell assays .
- Metabolite Profiling : Perform LC-MS/MS analysis of plasma and brain homogenates in rodent models to identify active metabolites that may contribute to efficacy despite low parent compound exposure .
- Dose-Response Studies : Use PK/PD modeling to correlate plasma concentrations with target engagement (e.g., S1P receptor modulation) in disease models .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified substituents on the isonicotinoyl ring (e.g., 2-fluoro, 2-bromo) or azetidine (e.g., 3-fluoro, 3-methyl) to probe steric and electronic effects .
- Biological Assays : Screen analogs against S1P1/S1P5 receptors using calcium flux assays (EC50 determination) and compare with reference compounds like Ceralifimod (EC50: 27.3 pM for S1P1) .
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (LogP, TPSA) with receptor binding affinities .
Q. How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled S1P receptor ligands (e.g., [³H]-S1P) to quantify displacement by the compound in HEK293 cells overexpressing S1P1/S1P5 .
- Downstream Signaling Analysis : Measure ERK phosphorylation (Western blot) or cAMP levels (ELISA) in treated cells to confirm functional agonism/antagonism .
- SPR Biosensing : Immobilize S1P receptors on a Biacore chip to determine kinetic parameters (kon/koff) and binding specificity .
Data Contradiction Analysis
Q. How to address discrepancies in reported CYP inhibition profiles?
Methodological Answer:
- Enzyme Source Validation : Compare results from recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) versus liver microsomes to rule out matrix effects .
- Substrate Competition : Test inhibition at varying substrate concentrations (e.g., midazolam for CYP3A4) to assess competitive vs. non-competitive mechanisms .
- Metabolite Interference : Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) in control experiments to confirm direct enzyme inhibition by the parent compound .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite) .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use emergency eyewash stations and seek medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
